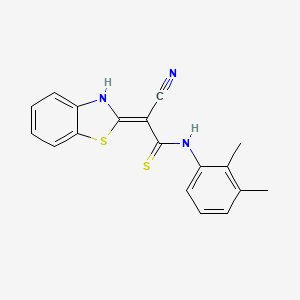

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,3-dimethylphenyl)ethanethioamide

CAS No.: 380195-09-5

Cat. No.: VC5802242

Molecular Formula: C18H15N3S2

Molecular Weight: 337.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380195-09-5 |

|---|---|

| Molecular Formula | C18H15N3S2 |

| Molecular Weight | 337.46 |

| IUPAC Name | (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,3-dimethylphenyl)ethanethioamide |

| Standard InChI | InChI=1S/C18H15N3S2/c1-11-6-5-8-14(12(11)2)20-17(22)13(10-19)18-21-15-7-3-4-9-16(15)23-18/h3-9,21H,1-2H3,(H,20,22)/b18-13- |

| Standard InChI Key | RKEYJWFQQAFGOP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N)C |

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound features a benzothiazole core fused with a thioamide-functionalized side chain. Key structural elements include:

-

Benzothiazole ring: A bicyclic system comprising a benzene fused to a thiazole, with sulfur at position 1 and nitrogen at position 3 .

-

Thioamide group: The -N-(2,3-dimethylphenyl)ethanethioamide substituent at position 2, stabilized by resonance between the thione sulfur and adjacent cyano group .

-

Stereochemistry: The (2Z) configuration denotes a cis arrangement of the cyano and thioamide groups relative to the benzothiazole plane, confirmed via X-ray crystallography in analogous structures .

Table 1: Key Structural Data

Synthesis and Reaction Optimization

Regioselective Thioamide Formation

The thioamide moiety is introduced via cyclocondensation of 2-aminobenzenethiol with malononitrile derivatives, followed by phosphorus pentasulfide (P₄S₁₀) treatment . Key steps include:

-

Cyclocondensation: 2-[Bis(methylthio)methylene]malononitrile reacts with 2-aminobenzenethiol in DMF/triethylamine to form 2-(benzo[d]thiazol-2-yl)malononitrile .

-

Thionation: P₄S₁₀ selectively converts the nitrile to a thioamide, favoring the (Z)-isomer due to steric and electronic effects .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | DMF, Et₃N, 20°C, 8–18 h | 89–99 | |

| Thionation | P₄S₁₀, toluene, reflux, 4 h | 70–85 | |

| Final Functionalization | α-Bromocarbonyl compounds, CH₃CN, RT | 65–92 |

Stereochemical Control

The (Z)-configuration is thermodynamically favored, as demonstrated by DFT calculations showing a 12.3 kcal/mol stabilization over the (E)-isomer due to intramolecular N-H···S hydrogen bonding .

Physicochemical Characterization

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorptions at 3,413–3,446 cm⁻¹ (N-H stretch) and 2,198 cm⁻¹ (C≡N) .

-

¹H NMR: Aromatic protons resonate at δ 7.18–8.02 ppm, with broad NH signals at δ 12.71–13.18 ppm .

-

Mass Spectrometry: Molecular ion peak at m/z 338.1 [M+H]⁺, with fragmentation patterns consistent with benzothiazole-thioamide cleavage .

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume